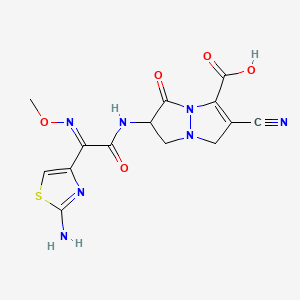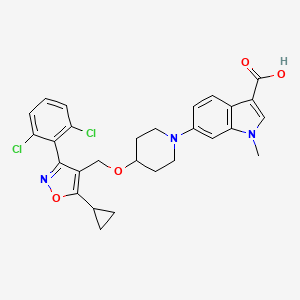
LY518674
Descripción general
Descripción
LY-518674 es un agonista potente y selectivo del receptor alfa activado por proliferadores de peroxisomas (PPARα). Se ha estudiado principalmente por sus posibles efectos terapéuticos en el tratamiento del síndrome metabólico y la aterosclerosis mediante la modulación del metabolismo de los lípidos. Se sabe que LY-518674 disminuye los triglicéridos y aumenta los niveles de colesterol de lipoproteínas de alta densidad (HDL-C) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de LY-518674 implica un proceso de varios pasos. Uno de los pasos clave incluye la preparación de un intermedio de semicarbazida utilizando una reacción de una sola olla. El proceso emplea ReactIR in situ para desarrollar un modelo cinético, que ayuda a optimizar las condiciones de reacción . El producto final se obtiene mediante una serie de procesos de cristalización, asegurando una alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de LY-518674 aprovecha varias tecnologías nuevas, incluida la tecnología analítica de procesos (PAT) y los cristalizadores paralelos equipados con sondas de medición de reflectancia de haz enfocado en línea (FBRM) y visión y medición de partículas (PVM). Estas tecnologías permiten experimentos ricos en datos, acortan los tiempos de ciclo de desarrollo y aseguran un excelente control de la pureza durante todo el proceso de cuatro pasos .
Análisis De Reacciones Químicas
Tipos de reacciones
LY-518674 sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de LY-518674 incluyen trazador de leucina deuterado para estudios cinéticos y diversos solventes como dimetilsulfóxido (DMSO) para disolver el compuesto .
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran LY-518674 incluyen sus intermedios y el compuesto activo final, que se utiliza para fines terapéuticos .
Aplicaciones Científicas De Investigación
LY-518674 se ha estudiado ampliamente por sus aplicaciones en diversos campos:
Química: Se utiliza como un compuesto modelo para estudiar los efectos de la activación de PPARα sobre el metabolismo de los lípidos.
Mecanismo De Acción
LY-518674 ejerce sus efectos activando el receptor alfa activado por proliferadores de peroxisomas (PPARα). Esta activación conduce a la regulación al alza de los genes involucrados en el metabolismo de los lípidos, lo que resulta en una mayor producción y catabolismo de las apolipoproteínas A-I y A-II. El compuesto mejora la lipólisis de los triglicéridos plasmáticos y aumenta la capacidad de salida del colesterol, lo que contribuye a sus efectos terapéuticos .
Comparación Con Compuestos Similares
LY-518674 es único debido a su alta potencia y selectividad para PPARα. Los compuestos similares incluyen:
Fenofibrato: Un agonista de PPARα menos potente que se usa clínicamente para la dislipidemia.
Gemfibrozilo: Otro agonista de PPARα con efectos más amplios sobre el metabolismo de los lípidos.
Ciprofibrato: Un agonista de PPARα con aplicaciones terapéuticas similares pero propiedades farmacocinéticas diferentes.
LY-518674 destaca por su activación específica y potente de PPARα, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en el tratamiento de los trastornos del metabolismo de los lípidos .
Propiedades
IUPAC Name |
2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHFDVSKDSLUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962564 | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425671-29-0 | |
| Record name | LY 518674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-518674 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-518674 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)

![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B1675630.png)
![2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride](/img/structure/B1675631.png)

![Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate](/img/structure/B1675633.png)
![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B1675636.png)



![4-Thiazolidinone,5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-](/img/structure/B1675642.png)


